2-[1-(2-CHLORO-4-FLUOROBENZYL)-4-PIPERIDYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE -

2-[1-(2-CHLORO-4-FLUOROBENZYL)-4-PIPERIDYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

Catalog Number: EVT-3860148
CAS Number:
Molecular Formula: C18H17ClFN7
Molecular Weight: 385.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Preladenant

    Compound Description: Preladenant (2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine) is a potent and selective adenosine A2A receptor antagonist. [, ] It has been investigated in clinical trials for the treatment of Parkinson's disease. [, ]

    Relevance: Preladenant shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with the target compound, 2-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Key structural differences include the presence of a 2-furanyl substituent at the 2-position, a 5-amino group, and a different substitution pattern on the piperazine ring in preladenant compared to the piperidine ring in the target compound. Despite these differences, both compounds are likely to exhibit similar biological activities due to the shared core structure. [, ]

SCH 412348

    Compound Description: SCH 412348 (7-[2-[4-(2,4-Difluorophenyl)-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine) is another potent and selective adenosine A2A receptor antagonist. [] Similar to preladenant, it has demonstrated promising results in rodent models of Parkinson's disease and depression. []

    Relevance: SCH 412348 shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with both preladenant and the target compound 2-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Similarities with preladenant include the 2-furanyl substituent and the 5-amino group, but SCH 412348 possesses a distinct 2,4-difluorophenyl substituent on the piperazine ring. This highlights the importance of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold and suggests that modifications to the piperazine/piperidine substituents can be explored to fine-tune biological activity. []

[(11)C]Preladenant

    Compound Description: [(11)C]Preladenant is a radiolabeled version of preladenant developed for mapping cerebral adenosine A2A receptors (A2ARs) with positron emission tomography (PET). [] It exhibits favorable brain kinetics and suitable characteristics as an A2AR PET tracer. []

    Relevance: [(11)C]Preladenant highlights the application of radiolabeling techniques to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold for in vivo imaging studies. This approach could be extended to the target compound, 2-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, to investigate its biodistribution and target engagement. []

7‐(2‐(4‐(4‐(2‐[18F]fluoroethoxy)phenyl)piperazin‐1‐yl)ethyl)‐2‐(furan‐2‐yl)‐7H‐pyrazolo[4,3‐e][1,2,4]triazolo[1,5‐c]pyrimidin‐5‐amine ([18F]MNI‐444)

    Compound Description: [18F]MNI-444 is a PET radiopharmaceutical designed for mapping A2A receptors in the brain. [] It was developed alongside [123I]MNI-420, a SPECT radiopharmaceutical, both derived from the pyrazolo[4,3‐e]‐1,2,4‐triazolo[1,5‐c]pyrimidine core of preladenant. []

    Relevance: [18F]MNI-444 demonstrates the versatility of the pyrazolo[4,3‐e]‐1,2,4‐triazolo[1,5‐c]pyrimidine core, further emphasizing the structural similarity to the target compound, 2-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The successful development of these imaging agents reinforces the potential of this chemical class for studying and targeting A2A receptors in various neurological conditions. []

7‐(2‐(4‐(2‐fluoro‐4‐[123I]iodophenyl)piperazin‐1‐yl)ethyl)‐2‐(furan‐2‐yl)‐7H-imidazo[1,2‐c]pyrazolo[4,3‐e]pyrimidin‐5‐amine ([123I]MNI‐420)

    Compound Description: [123I]MNI-420 is a SPECT radiopharmaceutical, developed alongside the PET radiopharmaceutical [18F]MNI-444. Both were developed for mapping A2A receptors in the brain and are derived from the pyrazolo[4,3‐e]‐1,2,4‐triazolo[1,5‐c]pyrimidine core of preladenant. []

    Relevance: Similar to [18F]MNI-444, [123I]MNI-420 emphasizes the utility of the pyrazolo[4,3‐e]‐1,2,4‐triazolo[1,5‐c]pyrimidine core in developing imaging agents for A2A receptors. Its structural resemblance to 2-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine reinforces the potential of this scaffold for further exploration and development. []

Properties

Product Name

2-[1-(2-CHLORO-4-FLUOROBENZYL)-4-PIPERIDYL]-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

IUPAC Name

4-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C18H17ClFN7

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C18H17ClFN7/c19-15-7-13(20)2-1-12(15)9-26-5-3-11(4-6-26)16-23-18-14-8-22-24-17(14)21-10-27(18)25-16/h1-2,7-8,10-11H,3-6,9H2,(H,22,24)

InChI Key

VCHNSRKJTJQVIT-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=NN3C=NC4=C(C3=N2)C=NN4)CC5=C(C=C(C=C5)F)Cl

Canonical SMILES

C1CN(CCC1C2=NN3C=NC4=C(C3=N2)C=NN4)CC5=C(C=C(C=C5)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.